5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
Overview
Description
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a chlorinated derivative of the parent compound, with a chloro group and a methyl group attached to the benzo[d][1,3]oxazine ring . It is a heterocyclic organic compound and can be used in various chemical and pharmaceutical applications .
Molecular Structure Analysis
The molecular formula of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is C9H6ClNO3 . It has a molecular weight of 211.6 .Physical And Chemical Properties Analysis
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.311 mg/ml .Scientific Research Applications
Organic Crystal Engineering
Organic crystal engineering studies involving 1,4-piperazine-2,5-diones demonstrate the synthesis and crystallization processes leading to polymorphic forms with different hydrogen-bonding networks. This research highlights the potential for 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in studying molecular association and polymorphism in solid-state chemistry, providing insights into the design of organic materials with tailored properties (Weatherhead-Kloster et al., 2005).
Heterocyclic Transformations
The compound serves as a substrate in heterocyclic transformations, facilitating the synthesis of various nitrogen-containing heterocycles. These transformations are crucial for developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Bogdanov & Mironov, 2016).
Synthesis of Novel Compounds
Research on the synthesis of new azo-linked 4H-benzo[d][1,3]oxazine-2,4-diones from carbon dioxide highlights innovative approaches to creating novel compounds. Using green chemistry principles and nanocomposite catalysts, these syntheses contribute to sustainable chemical practices and the development of new materials with unique properties (Nikpassand et al., 2018).
Ionophore Characterization
Studies on the ionophore character of uracil-based podands involving 6-methyl-1,3-oxazine-2,4-dione derivatives underscore the relevance of 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione in the field of supramolecular chemistry. These compounds' ability to selectively bind and transport ions can be leveraged in sensor technologies, environmental monitoring, and therapeutic applications (Kumar et al., 1992).
Safety And Hazards
The compound is classified as a warning under the GHS classification . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
5-chloro-1-methyl-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c1-11-6-4-2-3-5(10)7(6)8(12)14-9(11)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNWNXWHFWYONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343028 | |
Record name | 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
CAS RN |
40707-01-5 | |
Record name | 5-Chloro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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